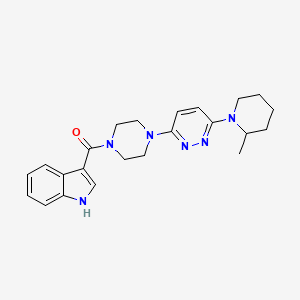

(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N6O and its molecular weight is 404.518. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Analgesic and Anti-inflammatory Applications : Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives, which share structural similarities with the given compound, have been synthesized and evaluated for their analgesic and anti-inflammatory effects. These compounds showed significant activity without causing gastric ulcerogenic effects compared to reference drugs, indicating potential for developing new analgesic and anti-inflammatory agents (Şahina et al., 2004).

TRPV4 Antagonists for Pain Treatment : Derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone were identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds demonstrated an analgesic effect in animal models, highlighting their potential in pain management (Tsuno et al., 2017).

Antimicrobial Activity : Novel indolylpyridazinone derivatives have been synthesized and tested for their antibacterial activity. These compounds presented a promising approach towards developing new antibacterial agents (Abubshait, 2007).

Anti-HIV Activity : A series of β-carboline derivatives were synthesized and evaluated for their activity against HIV-1 and HIV-2 strains. Some analogues displayed selective inhibition of the HIV-2 strain, suggesting a new avenue for anti-HIV drug development (Ashok et al., 2015).

Chemical Synthesis and Characterization

- Synthesis of Complex Structures : The efficient synthesis and characterization of complex structures such as indolizin and pyridazinone derivatives have been reported. These methodologies provide valuable insights into the construction of novel compounds for further biological evaluation (Kloubert et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as 3-{4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole, is a complex molecule that contains an indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the specific functional groups present in the compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

1H-indol-3-yl-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O/c1-17-6-4-5-11-29(17)22-10-9-21(25-26-22)27-12-14-28(15-13-27)23(30)19-16-24-20-8-3-2-7-18(19)20/h2-3,7-10,16-17,24H,4-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNKSNWGCAZBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2978182.png)

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)

![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)

![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)

![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)